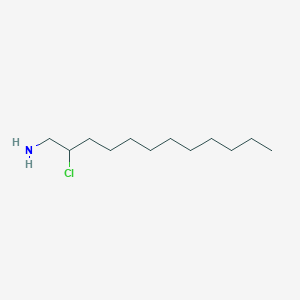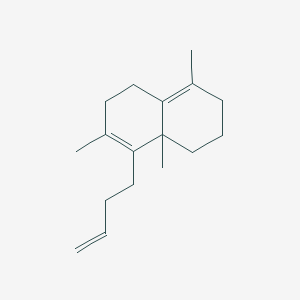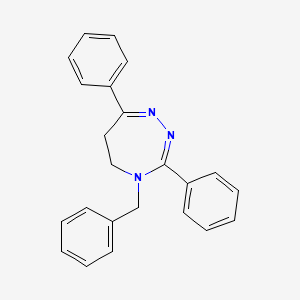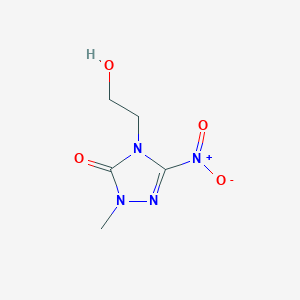
Thiophene, 2-methyl-5-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-methyl-5-(1-methylpropyl)- is a heterocyclic organic compound that features a five-membered ring composed of four carbon atoms and one sulfur atom This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-methyl-5-(1-methylpropyl)- can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur. Another method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium . The Gewald synthesis is also notable, where a compound with an α-carbonyl thiol undergoes cyclization with nitriles .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials such as butadiene and sulfur. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-methyl-5-(1-methylpropyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known for their reactivity towards electrophiles, often undergoing substitution reactions at the C2 position.
Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
Nitration: Produces 2-nitrothiophene and 2,5-dinitrothiophene.
Sulfonation: Results in thiophene sulfonic acids.
Oxidation: Forms thiophene sulfoxides and sulfones.
Applications De Recherche Scientifique
Thiophene, 2-methyl-5-(1-methylpropyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiophene, 2-methyl-5-(1-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, some thiophene-based compounds act as inhibitors of specific enzymes, thereby exerting their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A derivative with a methyl group at the C2 position.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Uniqueness
Thiophene, 2-methyl-5-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Propriétés
Numéro CAS |
60813-89-0 |
|---|---|
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
2-butan-2-yl-5-methylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-7(2)9-6-5-8(3)10-9/h5-7H,4H2,1-3H3 |
Clé InChI |
ZQRLCVAQTAKENZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)



![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)




![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)

